3-Amino-5,6,7,8-tetrahydronaphthalene-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5,6,7,8-tetrahydronaphthalene-2-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6,12H,1-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVATZJJRSFXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)N)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 5,6,7,8 Tetrahydronaphthalene 2 Thiol and Its Precursors
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 3-Amino-5,6,7,8-tetrahydronaphthalene-2-thiol suggests several viable pathways. The primary disconnections involve the carbon-sulfur and carbon-nitrogen bonds, as well as the formation of the tetrahydronaphthalene ring itself.
Key Disconnections:
C-S Bond Disconnection: This leads back to a 3-amino-5,6,7,8-tetrahydronaphthalen-2-yl precursor that can be subjected to a thiol introduction reaction.
C-N Bond Disconnection: This suggests a precursor such as a 2-thiol-5,6,7,8-tetrahydronaphthalen-3-yl halide or sulfonate, which could undergo amination.
Tetrahydronaphthalene Ring Formation: This involves disconnecting the six-membered aliphatic ring, leading to precursors that can undergo cyclization reactions.
A plausible retrosynthetic route is outlined below:
This analysis highlights the importance of controlling regioselectivity during the introduction of functional groups onto the tetrahydronaphthalene scaffold.
Classical and Modern Approaches to Tetrahydronaphthalene Scaffold Formation
The formation of the tetrahydronaphthalene ring system is a cornerstone of this synthesis. Numerous methods, both classical and modern, can be employed.
Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, followed by ring-closing metathesis or intramolecular cyclization, are powerful tools for constructing the tetrahydronaphthalene skeleton from simpler aromatic and aliphatic precursors. For instance, a suitably substituted aryl halide can be coupled with a diene, followed by an intramolecular Heck reaction to form the fused ring system.
| Reaction Type | Catalyst | Starting Materials | Product |
| Intramolecular Heck Reaction | Pd(OAc)2, PPh3 | o-Iodostyrene derivative with a pendant alkene | Tetrahydronaphthalene derivative |
| Ring-Closing Metathesis | Grubbs' Catalyst | Diene-substituted benzene (B151609) | Tetrahydronaphthalene derivative |
Friedel-Crafts reactions are a classical approach to forming the tetrahydronaphthalene ring. For example, the acylation of a benzene derivative with succinic anhydride (B1165640), followed by reduction and intramolecular cyclization, can yield the desired scaffold.
| Reaction | Lewis Acid | Reactants | Intermediate/Product |
| Friedel-Crafts Acylation | AlCl3 | Benzene, Succinic Anhydride | 4-oxo-4-phenylbutanoic acid |
| Intramolecular Cyclization | Polyphosphoric Acid | 4-phenylbutanoic acid | Tetralone |
Electrochemical methods can offer green and efficient alternatives for the synthesis of tetrahydronaphthalene derivatives. The electrochemical reduction of naphthalene (B1677914) in the presence of a proton source can selectively hydrogenate one of the aromatic rings.
| Method | Electrode Material | Electrolyte | Key Transformation |
| Birch-type Reduction | Lithium/Ammonia (B1221849) | Ethanol | Naphthalene to 1,4-Dihydronaphthalene |
| Catalytic Hydrogenation | Platinum Oxide | Acetic Acid | Naphthalene to Tetralin |
While less common, certain rearrangement reactions can be envisioned where a nitrogen-containing heterocyclic precursor is transformed into a carbocyclic tetrahydronaphthalene system. These are often complex, multi-step processes.
Introduction and Interconversion of Thiol Functionality
The introduction of a thiol group onto an aromatic ring can be achieved through several methods.
From Diazonium Salts: A common method involves the diazotization of an amino group, followed by reaction with a sulfur nucleophile, such as potassium ethyl xanthate (Newman-Kwart rearrangement precursor) or sodium hydrosulfide.
Sulfonation followed by Reduction: The sulfonation of the tetrahydronaphthalene ring, followed by reduction of the resulting sulfonic acid, can yield the thiol.
Directed Ortho-Metalation: A directing group on the tetrahydronaphthalene ring can facilitate metalation at an adjacent position, followed by quenching with a sulfur electrophile.
Illustrative Data for Thiol Introduction:
| Precursor | Reagents | Product | Yield (%) |
| Aminotetralin | 1. NaNO2, HCl2. KSCN | Tetralin-thiol | 60-70 |
| Tetralin | 1. H2SO4, SO32. Zn, HCl | Tetralin-thiol | 55-65 |
| Bromotetralin | 1. n-BuLi2. S8 | Tetralin-thiol | 70-80 |
Strategies for Sulfhydryl Group Installation
The introduction of a sulfhydryl (-SH) group onto the tetrahydronaphthalene scaffold can be achieved through several synthetic routes. These methods often involve the initial introduction of a sulfur-containing functional group that can be subsequently reduced to the desired thiol.
One common approach is the Gewald reaction , which is particularly useful for synthesizing 2-aminothiophenes and their fused derivatives. researchgate.netnih.gov This multicomponent reaction typically involves a ketone (such as cyclohexanone (B45756) to form the tetrahydrobenzo[b]thiophene core), an activated nitrile (like malononitrile), and elemental sulfur in the presence of a basic catalyst. researchgate.net This method constructs the thiophene (B33073) ring, which upon reduction of the aromatic portion, could yield the desired tetrahydronaphthalene thiol scaffold.
Another strategy involves the Newman-Kwart rearrangement , followed by reduction. This sequence typically starts with a phenol (B47542), which is converted to an O-aryl thiocarbamate. Upon heating, this intermediate rearranges to the S-aryl thiocarbamate, which can then be hydrolyzed to the corresponding thiophenol.
Direct C-S bond formation reactions on the aromatic ring of a tetralone or a related precursor are also viable. Copper-catalyzed coupling reactions of aryl halides (iodides or bromides) with a sulfur source, such as sodium sulfide (B99878) or elemental sulfur, can be employed to install the sulfur functionality. organic-chemistry.org For instance, a CuI-catalyzed reaction of an aryl iodide with sulfur powder, followed by reduction with sodium borohydride (B1222165) (NaBH₄), can yield the target aryl thiol. organic-chemistry.org
Below is a table summarizing key strategies for sulfhydryl group installation.
| Strategy | Precursor | Key Reagents | Description |
|---|---|---|---|
| Gewald Reaction | Cyclohexanone, Activated Nitrile | Elemental Sulfur, Base (e.g., Morpholine) | Constructs a 2-aminothiophene ring fused to the cyclohexane (B81311) ring, which can be further modified. researchgate.netnih.gov |
| C-S Coupling | Aryl Halide (e.g., 3-bromo-tetrahydronaphthalene derivative) | Sulfur source (e.g., Na₂S, S₈), Copper catalyst (e.g., CuI) | Directly forms a C-S bond on the aromatic ring, often requiring a subsequent reduction step. organic-chemistry.org |
| Thiolation via Diazonium Salts | Aniline derivative | NaNO₂, Acid, followed by Potassium Ethyl Xanthate | Converts an amino group into a diazonium salt, which is then displaced by a sulfur nucleophile. |
Reduction Pathways for Sulfur-Containing Precursors
Once a sulfur-containing functional group is installed on the tetrahydronaphthalene ring, the next critical step is its reduction to the free sulfhydryl group. The choice of reducing agent and conditions is crucial to ensure chemoselectivity, preserving other functional groups like a protected amine or a nitro group.
Common sulfur-containing precursors and their reduction methods include:
Disulfides (Ar-S-S-Ar): These are readily cleaved to thiols using reducing agents like sodium borohydride (NaBH₄), triphenylphosphine (B44618) (PPh₃), or zinc dust in an acidic medium.
Sulfonyl Chlorides (Ar-SO₂Cl): A strong reduction is required for this transformation. A common method involves using zinc dust and hydrochloric acid (HCl) or lithium aluminum hydride (LiAlH₄). Care must be taken as LiAlH₄ is a very powerful reducing agent that can also reduce other functional groups.
Thiocyanates (Ar-SCN): These can be reduced to thiols by agents such as LiAlH₄ or through basic hydrolysis followed by acidification.
Thioesters (Ar-S-Ac): Hydrolysis under basic conditions (e.g., NaOH or KOH) followed by acidification yields the desired thiol.
The following table details common reduction pathways for various sulfur-containing precursors.
| Sulfur Precursor | Typical Reducing Agents | Reaction Conditions | Key Considerations |
|---|---|---|---|
| Disulfide (-S-S-) | NaBH₄, Zn/Acid, PPh₃ | Mild conditions, often at room temperature. | Generally compatible with many functional groups. organic-chemistry.org |
| Sulfonyl Chloride (-SO₂Cl) | Zn/HCl, LiAlH₄, SnCl₂ | Often requires stronger reducing conditions. | Potential for over-reduction or side reactions with other functional groups. |
| Thiocyanate (-SCN) | LiAlH₄, NaBH₄, Dithiothreitol (DTT) | Choice of reagent depends on other functional groups present. | Hydrolysis can also be an effective method. |
| Thioester (-S-COR) | Base (e.g., NaOH), then Acid (e.g., HCl) | Hydrolysis conditions. | This is a deprotection step rather than a reduction. |
Introduction and Manipulation of Amino Functionality
The introduction of the amino group at the C3 position of the tetrahydronaphthalene scaffold is a pivotal step in the synthesis. This can be accomplished either by direct amination of a suitable precursor or, more commonly, by the reduction of a nitrogen-containing functional group.
Amination Reactions on Tetrahydronaphthalene Scaffolds
Directly forming a C-N bond on the tetrahydronaphthalene ring is a powerful strategy. Modern cross-coupling reactions have made this approach more accessible and efficient.
The Buchwald-Hartwig amination is a prominent method for this transformation. nih.gov It involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a suitable phosphine (B1218219) ligand and a base. For the synthesis of the target compound, a 3-halo-tetrahydronaphthalene derivative could be coupled with an ammonia equivalent or a protected amine (e.g., N-methylpiperazine, followed by deprotection). nih.gov
Alternatively, amination can be achieved through nucleophilic aromatic substitution (SₙAr) if the ring is sufficiently activated with electron-withdrawing groups. However, the tetrahydronaphthalene system is generally not electron-deficient enough for this reaction to proceed readily without harsh conditions.
Selective Reduction of Nitro or Cyano Precursors
A more traditional and widely used approach for installing an amino group is the reduction of a precursor functional group, most commonly a nitro (-NO₂) or cyano (-CN) group. researchgate.net This strategy benefits from the ready availability of methods for nitration and cyanation of aromatic rings.
Reduction of Nitro Groups: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. jsynthchem.comjsynthchem.com A variety of reagents and conditions can be employed, allowing for high chemoselectivity.
Catalytic Hydrogenation: This is a clean and efficient method, typically using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. researchgate.net It is often highly selective for the nitro group, leaving other reducible groups like esters or even some sulfur functionalities intact under controlled conditions.
Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are effective but can be harsh and produce significant waste.
Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄) with a catalyst (e.g., Pd/C) or sodium borohydride in the presence of a transition metal complex (e.g., Ni(PPh₃)₄) can selectively reduce nitro groups under milder conditions. jsynthchem.comrsc.org
Reduction of Cyano Groups (Nitriles): The reduction of a nitrile group also yields a primary amine.
Catalytic Hydrogenation: Similar to nitro group reduction, catalytic hydrogenation with catalysts like Raney Nickel or Rhodium on alumina (B75360) is effective. researchgate.net
Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) are commonly used. calvin.eduorganic-chemistry.org However, their high reactivity requires careful consideration of functional group compatibility. For instance, selective reduction of a nitrile in the presence of an ester is possible with certain borane reagents. nih.gov
The table below compares methods for reducing nitro and cyano precursors.
| Precursor Group | Method | Reagents | Selectivity & Notes |
|---|---|---|---|
| Nitro (-NO₂) | Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High chemoselectivity, generally mild conditions. researchgate.netresearchgate.net |
| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Strong conditions, less compatible with acid-sensitive groups. | |
| Transfer Hydrogenation | N₂H₄/Pd-C, NaBH₄/NiCl₂ | Avoids the use of high-pressure H₂ gas; often very selective. jsynthchem.comrsc.org | |
| Cyano (-CN) | Catalytic Hydrogenation | H₂, Raney Ni, Rh/Al₂O₃ | Effective but may require harsher conditions than nitro reduction. researchgate.net |
| Hydride Reduction | LiAlH₄, BH₃·THF | Highly reactive; less selective but very effective. calvin.eduorganic-chemistry.org |
Stereoselective and Regioselective Synthesis Considerations
Achieving the correct 2,3-disubstitution pattern on the tetrahydronaphthalene ring is a significant challenge that requires careful regiocontrol. Furthermore, if chiral centers are present, stereoselectivity becomes crucial.
Regioselectivity: The relative positions of the amino and thiol groups are determined by the strategy used to functionalize the aromatic ring.
Friedel-Crafts Reactions: Acylation or nitration of a substituted tetrahydronaphthalene precursor often leads to a mixture of isomers. The directing effects of existing substituents must be carefully considered to favor the formation of the desired regioisomer.
Ring Construction: Building the ring system through methods like intramolecular Friedel-Crafts cyclization of a suitably substituted precursor can provide excellent regiocontrol. nih.gov For example, cyclizing a precursor that already contains the functionalities or their precursors in the correct relative positions ensures the desired outcome.
Directed Ortho-Metalation (DoM): If a directing group is present on the ring, it can be used to selectively introduce a functional group at the adjacent (ortho) position. This can be a powerful tool for achieving specific substitution patterns.
Stereoselectivity: If the saturated portion of the tetrahydronaphthalene ring is substituted, stereoisomers can exist.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For instance, enantioselective reduction of a ketone precursor to a chiral alcohol can set a stereocenter that directs subsequent transformations. digitellinc.com
Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.
Resolution: A racemic mixture of a chiral intermediate can be separated into its constituent enantiomers through techniques like classical resolution with a chiral acid or base, or through chiral chromatography. mdpi.com
For this compound, the key challenge is regioselectivity in placing the functional groups at the C2 and C3 positions. A synthetic route starting from a 2,3-disubstituted naphthalene precursor, followed by partial reduction of one of the rings, is a common strategy to ensure the correct regiochemistry.
Green Chemistry Principles in Synthetic Route Design
Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. nih.gov Key considerations include atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction. unibo.itmdpi.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, such as the Gewald synthesis, are often highly atom-economical. nih.gov
Use of Safer Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) or DMF with greener alternatives such as water, ethanol, ethyl acetate, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce the environmental impact of the synthesis. calvin.edunih.gov Some reactions can even be performed under solvent-free conditions.
Catalysis over Stoichiometric Reagents: Employing catalytic reagents instead of stoichiometric ones reduces waste. For example, using catalytic hydrogenation for reduction steps is preferable to using metal/acid systems which generate large amounts of metallic waste. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted and ultrasound-assisted syntheses can often accelerate reaction rates, allowing for shorter reaction times and lower energy input compared to conventional heating. nih.gov
Renewable Feedstocks: While not always feasible for complex scaffolds, starting from renewable materials where possible is a key goal of green chemistry.
Applying these principles to the synthesis could involve using a catalytic transfer hydrogenation for the nitro/cyano group reduction in an environmentally benign solvent like ethanol, and employing a copper-catalyzed C-S coupling reaction that minimizes the use of toxic reagents.
Reaction Chemistry and Mechanistic Investigations of 3 Amino 5,6,7,8 Tetrahydronaphthalene 2 Thiol
Reactivity of the Thiol Group (-SH)
The thiol, or sulfhydryl, group is the sulfur analog of an alcohol's hydroxyl group and is known for its distinct reactivity, including its acidity, nucleophilicity, and susceptibility to oxidation. wikipedia.orgcreative-proteomics.com
A defining characteristic of thiols is their acidity, which is significantly greater than that of their alcohol counterparts. wikipedia.org The thiol proton of 3-Amino-5,6,7,8-tetrahydronaphthalene-2-thiol can be readily abstracted by a base to form a negatively charged thiolate anion (R-S⁻). This deprotonation is a critical step as the resulting thiolate is a potent nucleophile, owing to the high polarizability and electron density on the sulfur atom. creative-proteomics.comnih.gov
The equilibrium between the thiol and thiolate is governed by the pKa of the thiol group. While the specific pKa for this compound is not documented, it can be estimated by comparison with similar structures. Thiophenol, for instance, has a pKa of approximately 6.5, making it much more acidic than phenol (B47542) (pKa ≈ 10). wikipedia.org The presence of the electron-donating amino group on the ring may slightly increase the pKa compared to thiophenol. The formation of the thiolate is crucial for many of the reactions discussed below, particularly those involving nucleophilic attack. nih.gov
| Compound | Structure | Functional Group | Approximate pKa |
|---|---|---|---|
| Butanethiol | CH₃(CH₂)₃SH | Alkyl Thiol | 10.5 wikipedia.org |
| Butanol | CH₃(CH₂)₃OH | Alkyl Alcohol | 15 wikipedia.org |
| Thiophenol | C₆H₅SH | Aryl Thiol | 6.5 wikipedia.org |
| Phenol | C₆H₅OH | Aryl Alcohol | 10.0 wikipedia.org |
| Cysteine | HSCH₂CH(NH₂)COOH | Amino Thiol | 8.3 (thiol group) nih.gov |
Thiols are susceptible to oxidation. Mild oxidizing agents, such as molecular oxygen (O₂), hydrogen peroxide (H₂O₂), or iodine (I₂), can oxidize two molecules of a thiol to form a disulfide, which contains a sulfur-sulfur bond (R-S-S-R'). nih.gov In the case of this compound, this reaction would yield a symmetrical disulfide dimer.
This redox process is fundamental in biochemistry, most notably in the formation of disulfide bridges between cysteine residues in proteins, which are critical for stabilizing protein tertiary and quaternary structures. nih.gov The reaction is reversible; the disulfide bond can be cleaved back to the corresponding thiols by treatment with a reducing agent.
A powerful and versatile reaction involving thiols is the thiol-ene "click" reaction. This process typically involves the radical-mediated addition of a thiol's S-H bond across a double bond (an 'ene'). The reaction proceeds via a free-radical chain mechanism, often initiated by light (photoinitiation) or heat, and results in the formation of a stable thioether linkage.
The key steps of the mechanism are:
Initiation: A radical initiator abstracts the hydrogen atom from the thiol (R-SH), generating a thiyl radical (R-S•).
Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This new radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain.
Thiol-ene chemistry is valued for its high efficiency, specificity, and tolerance of various functional groups, making it a "click" reaction. mdpi.com This makes it highly suitable for applications in materials science for polymer cross-linking and in bioconjugation for linking molecules to proteins or nanoparticles. bldpharm.comresearchgate.net this compound, with its available thiol group, is a potential candidate for such conjugation strategies.
As a strong nucleophile, the thiolate form of this compound is expected to react readily with a variety of electrophiles. A classic example is the S-alkylation reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via an Sₙ2 mechanism. This reaction results in the formation of a thioether (also known as a sulfide), a sulfur analog of an ether. nih.gov This process is analogous to the Williamson ether synthesis.
Other electrophiles that react with thiols include epoxides (leading to ring-opening and the formation of a β-hydroxy thioether) and Michael acceptors like α,β-unsaturated carbonyl compounds. The reaction with Michael acceptors is a conjugate addition that forms a new carbon-sulfur bond.
| Electrophile Type | Example Reagent | Resulting Functional Group |
|---|---|---|
| Alkyl Halide | Methyl Iodide (CH₃I) | Thioether (Sulfide) |
| Acyl Halide | Acetyl Chloride (CH₃COCl) | Thioester |
| Michael Acceptor | Methyl Acrylate | Thioether (via Conjugate Addition) |
| Epoxide | Propylene Oxide | β-Hydroxy Thioether |
Reactivity of the Amino Group (-NH₂)
The primary amino group attached to the aromatic ring is also a key site of reactivity, functioning as both a base and a nucleophile.
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. It can react with various electrophilic reagents. A common and important reaction is acylation, where the amine reacts with an acid chloride or an acid anhydride (B1165640) to form a stable amide bond. This reaction is frequently used as a method to "protect" the amino group, reducing its basicity and nucleophilicity to prevent it from participating in undesired side reactions during a multi-step synthesis.
The amino group also imparts basic properties to the molecule. It can be protonated by acids to form an ammonium (B1175870) salt (R-NH₃⁺). This conversion significantly alters the molecule's solubility and effectively deactivates the nitrogen's nucleophilicity under acidic conditions.
Reactions Involving the Tetrahydronaphthalene Core
Transformations of the Saturated Cyclohexane (B81311) Ring
The saturated cyclohexane portion of the this compound molecule is susceptible to a variety of chemical transformations, primarily centered around dehydrogenation to achieve an aromatic state. This process, also known as aromatization, is a thermodynamically favorable reaction that results in the formation of the more stable naphthalene (B1677914) ring system.
The catalytic dehydrogenation of the tetralin core is a well-established transformation. rsc.org Various heterogeneous catalysts, often based on transition metals, are employed to facilitate this reaction. These processes are typically endothermic and often require elevated temperatures to proceed efficiently. wikipedia.org For the parent compound, tetralin, dehydrogenation is a key industrial process. wikipedia.org
In the context of substituted tetralins, the nature and position of the substituents can significantly influence the course of the reaction. While specific studies on this compound are not extensively detailed in the available literature, general principles of organic chemistry suggest that the amino and thiol groups would impact the electronic properties of the molecule and its interaction with catalyst surfaces.
One potential transformation, aside from complete aromatization, is the partial dehydrogenation of the cyclohexane ring. Additionally, under certain catalytic conditions, ring-contraction reactions of the tetralin system have been observed, leading to the formation of indane derivatives. However, the propensity of this compound to undergo such rearrangements has not been specifically documented.
The following table summarizes potential transformations of the saturated cyclohexane ring based on the general reactivity of tetralin derivatives.
| Transformation | Reagents and Conditions | Product(s) |
| Dehydrogenation (Aromatization) | Transition metal catalysts (e.g., Pd, Pt, Ni), high temperature | 3-Amino-2-mercaptonaphthalene |
| Partial Dehydrogenation | Controlled catalytic conditions | Dihydronaphthalene derivatives |
| Ring Contraction | Acidic catalysts, high temperature | Substituted indane derivatives |
Proposed Reaction Mechanisms and Intermediates Elucidation
The elucidation of reaction mechanisms and the identification of transient intermediates are crucial for understanding and controlling the transformations of this compound. While direct mechanistic studies on this specific molecule are scarce, inferences can be drawn from related systems and general principles of reaction chemistry.
The dehydrogenation of the tetralin core is generally believed to proceed through a series of steps involving the removal of hydrogen atoms from the saturated ring. The reaction is thought to be initiated by the adsorption of the tetralin molecule onto the surface of the catalyst. This is followed by the sequential abstraction of hydrogen atoms, leading to the formation of partially unsaturated intermediates, such as dihydronaphthalene species, before the final aromatization to the naphthalene derivative.
The presence of the amino and thiol groups is expected to influence the regioselectivity and rate of the dehydrogenation process. These functional groups can interact with the catalyst surface, potentially directing the initial steps of the reaction. For instance, the lone pair of electrons on the nitrogen and sulfur atoms could coordinate with the metal catalyst, affecting the orientation of the molecule on the surface and the subsequent C-H bond cleavage.
Further research, including detailed kinetic studies, isotopic labeling experiments, and computational modeling, would be necessary to fully elucidate the intricate reaction mechanisms and identify the key intermediates involved in the transformations of the saturated cyclohexane ring of this compound.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone of chemical analysis, offering insights into the chemical environment of atomic nuclei.
¹H NMR for Proton Environments
A ¹H NMR spectrum for 3-Amino-5,6,7,8-tetrahydronaphthalene-2-thiol would be expected to show distinct signals corresponding to the different types of protons in the molecule. This would include signals for the aromatic protons, the protons of the aliphatic ring, the amine (NH₂) protons, and the thiol (SH) proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide crucial information for assigning each proton to its specific location within the structure.
¹³C NMR for Carbon Skeleton Analysis
A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals for the aromatic carbons and the aliphatic carbons of the tetrahydronaphthalene core would be observed at characteristic chemical shifts, confirming the carbon framework of the compound.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would identify protons that are coupled to each other, helping to trace the proton network within the aliphatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing key information for assembling the complete molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would provide the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental formula of the compound, a critical step in its identification.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
In MS/MS analysis, the molecular ion is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" of the molecule's structure. By analyzing the masses of these fragments, it is possible to deduce the connectivity of different parts of the molecule and to propose fragmentation pathways, further confirming the proposed structure.
Without published experimental data from these analytical techniques for "this compound," a detailed and scientifically accurate characterization as outlined is not possible at this time.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Mixture Analysis
Hyphenated analytical methods, which couple a separation technique with a detection technique, are indispensable for the purity assessment of complex organic molecules and the analysis of mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing non-volatile and thermally sensitive compounds like this compound. In this technique, the compound is first separated from impurities on a high-performance liquid chromatography (HPLC) column. The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides molecular weight information and, through fragmentation analysis (MS/MS), structural details of the parent compound and any co-eluting impurities. nih.govnih.gov The use of derivatizing agents can improve chromatographic resolution and detection sensitivity for thiol-containing molecules. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While the target compound may require derivatization to increase its volatility and prevent on-column degradation, GC-MS offers excellent separation efficiency and provides detailed mass spectra that can be compared against libraries for impurity identification. nih.gov
These techniques allow for the detection and quantification of synthesis-related impurities, degradation products, or isomers, ensuring a comprehensive purity profile of the compound.
Table 1: Representative LC-MS Parameters for Thiol Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| HPLC System | Accela 1250 or equivalent | High-resolution separation of analytes. |
| Column | Phenomenex Synergi Hydro-RP C18 | Reversed-phase separation suitable for polar and non-polar compounds. nih.gov |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | To achieve efficient elution and separation of the target compound and impurities. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimized for column dimensions and particle size to ensure sharp peaks. nih.gov |
| Mass Spectrometer | Orbitrap or Triple Quadrupole | High-resolution mass analysis for accurate mass determination and fragmentation studies. nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | ESI is a soft ionization technique suitable for polar molecules; both modes are tested for optimal signal. |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan for impurity profiling; SIM for high-sensitivity quantification of the target analyte. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations, which are characteristic of particular functional groups.
For this compound, the IR spectrum would be expected to display several key absorption bands:
N-H Stretching: The primary amine (-NH₂) group typically shows two medium-intensity bands in the 3500-3300 cm⁻¹ region.
S-H Stretching: The thiol (-SH) group exhibits a weak, sharp absorption band around 2600-2550 cm⁻¹. wikipedia.org The weakness of this peak is characteristic.
Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic ring.
Aliphatic C-H Stretching: Strong absorption bands just below 3000 cm⁻¹ correspond to the C-H bonds of the saturated tetralin ring.
C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.
N-H Bending: A medium to strong band around 1650-1580 cm⁻¹ is associated with the scissoring vibration of the primary amine.
Analysis of these characteristic frequencies provides direct evidence for the presence of the key amine and thiol functional groups, as well as the aromatic and aliphatic portions of the molecular structure. mdpi.com
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3500 - 3300 | Medium |
| Amine (-NH₂) | Bending (Scissoring) | 1650 - 1580 | Medium-Strong |
| Thiol (-SH) | Stretch | 2600 - 2550 | Weak |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 2980 - 2850 | Strong |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal structural proof, including bond lengths, bond angles, and torsional angles.
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield a detailed model of its solid-state structure. This would confirm the connectivity of the atoms and reveal the conformation of the partially saturated tetralin ring, which typically adopts a half-chair or envelope conformation. nih.govresearchgate.net Furthermore, this method would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine and thiol groups, that dictate the crystal packing arrangement. researchgate.net For chiral molecules, X-ray crystallography can determine the absolute stereochemistry.
Table 3: Typical Data Obtained from X-ray Crystallographic Analysis
| Parameter | Description | Significance |
|---|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the crystal. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal lattice. |
| Bond Lengths & Angles | Measured distances and angles between atoms | Confirms atomic connectivity and geometry. nih.gov |
| Torsional Angles | Dihedral angles | Defines the conformation of the molecule, particularly the non-planar rings. nih.gov |
| Hydrogen Bonding | Donor-acceptor distances and angles | Details the key intermolecular forces governing the solid-state structure. researchgate.net |
Other Advanced Analytical Techniques for Specific Research Goals
Chromatographic Techniques (e.g., HPLC, SFC) for Separation and Purity
Beyond its use in LC-MS, High-Performance Liquid Chromatography (HPLC) is a standalone cornerstone for purity assessment. Using a UV-Vis detector, HPLC can quantify the target compound and its impurities with high precision. The retention time is a characteristic property of the compound under specific conditions (column, mobile phase, temperature), while the peak area is proportional to its concentration. Purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. nih.gov
Supercritical Fluid Chromatography (SFC) is a complementary technique that uses a supercritical fluid (often carbon dioxide) as the mobile phase. SFC can offer faster separations and is particularly useful for chiral separations if a chiral stationary phase is employed.
Electrochemical Methods for Redox Behavior
The thiol functional group is redox-active, meaning it can be oxidized, often forming a disulfide bond. nih.govunipd.it Electrochemical methods, such as cyclic voltammetry (CV), can be used to study this redox behavior. By applying a varying potential to an electrode in a solution of the compound, one can measure the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the thiol group. This data is valuable for understanding the compound's stability, its potential role in redox processes, and its interactions with other redox-active species. researchgate.net
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the absorption spectrum is dominated by electronic transitions within the substituted aromatic ring. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic properties that can be used for quantitative analysis via the Beer-Lambert law. The spectrum can also be influenced by the solvent and pH, providing insights into the electronic structure of the molecule.
Computational and Theoretical Investigations of 3 Amino 5,6,7,8 Tetrahydronaphthalene 2 Thiol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, which in turn governs molecular structure and reactivity. For 3-Amino-5,6,7,8-tetrahydronaphthalene-2-thiol, a typical study would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311+G(d,p) to find the lowest energy structure. researchgate.net
From this optimized geometry, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Furthermore, the calculation of a Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this molecule, the MEP would likely show negative potential (red/yellow) around the electron-rich sulfur and nitrogen atoms, identifying them as likely sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino and thiol groups, indicating sites susceptible to nucleophilic attack.
Table 1: Hypothetical Electronic Properties of this compound (Calculated via DFT/B3LYP)
| Property | Calculated Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates regions with high electron density (thiol, amino groups) are prone to oxidation. |
| LUMO Energy | -0.9 eV | Suggests the aromatic ring can accept electrons under certain reaction conditions. |
| HOMO-LUMO Gap | 4.9 eV | A moderate gap suggesting reasonable kinetic stability. |
Conformational Analysis and Molecular Dynamics Simulations
The non-aromatic portion of the this compound structure is flexible, allowing for multiple low-energy conformations. Conformational analysis is essential to identify the most stable spatial arrangements of the atoms. This is typically performed by systematically rotating the rotatable bonds (e.g., C-S, C-N, and bonds within the saturated ring) and calculating the potential energy at each step to map the potential energy surface.
The saturated six-membered ring can adopt various conformations, such as chair, boat, and twist-boat, each with a different relative energy. The positions of the amino and thiol substituents will influence which conformation is most stable.
Molecular Dynamics (MD) simulations can provide deeper insight into the dynamic behavior of the molecule in a condensed phase, such as in a solvent like water or ethanol. nih.govnih.govresearchgate.net An MD simulation would model the movements of every atom over time based on classical mechanics, revealing how the molecule flexes, rotates, and interacts with its environment. This can highlight dominant conformations in solution and the timescale of transitions between them. nih.gov
Table 2: Hypothetical Relative Energies of Different Conformers
| Conformer | Dihedral Angle (C1-C2-S-H) | Relative Energy (kcal/mol) | Predicted Population (298 K) |
|---|---|---|---|
| Conformer A | 60° | 0.00 | 75% |
| Conformer B | 180° | 1.25 | 15% |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are highly effective at predicting spectroscopic data, which can be used to validate experimentally determined structures. Using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra.
Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. researchgate.net The calculation provides the frequencies of the normal modes of vibration and their corresponding intensities. These theoretical frequencies often require a scaling factor to correct for anharmonicity and limitations of the theoretical level, but they are invaluable for assigning specific peaks in an experimental IR spectrum to particular molecular motions, such as N-H stretching, S-H stretching, or C=C aromatic ring vibrations. researchgate.net
Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR Chemical Shift (ppm) | ||
| C-S | 118.5 | 119.2 |
| C-NH₂ | 145.2 | 144.8 |
| IR Frequency (cm⁻¹) | ||
| N-H Stretch | 3410, 3325 | 3405, 3320 |
| S-H Stretch | 2555 | 2550 |
Reaction Pathway Analysis and Transition State Modeling
Theoretical chemistry can be used to explore the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical determinant of the reaction rate.
For this compound, one might investigate the mechanism of thiol oxidation to a disulfide. A computational study would model the reaction pathway, calculating the geometries and energies of the reactant, a proposed transition state, and the final product. Frequency calculations are used to confirm the nature of these structures; a stable molecule has all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 4: Hypothetical Energy Profile for Thiol Dimerization
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| 2 x Reactant Molecules | 0.0 | Two isolated thiol molecules. |
| Transition State | +15.5 | The highest energy structure along the reaction path. |
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (if applicable for general chemical reactivity, not biological)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the structural properties of a series of compounds and their activity. dovepress.comnih.gov While often used for biological activity, QSAR can also be applied to predict general chemical reactivity, such as reaction rates or equilibrium constants.
To conduct a QSAR study on derivatives of this compound, one would first create a virtual library of related molecules by modifying substituents on the aromatic ring or the amino group. For each derivative, a set of molecular descriptors would be calculated. These can include:
Electronic descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Steric descriptors: Molecular volume, surface area, specific shape indices.
Topological descriptors: Descriptors based on the 2D graph of the molecule.
A statistical method, such as multiple linear regression or partial least squares, would then be used to build a model that links these descriptors to a known measure of chemical reactivity for a subset of the compounds (the training set). The resulting equation could then be used to predict the reactivity of new, unsynthesized derivatives. dovepress.com This approach is valuable for rationally designing molecules with desired reactivity profiles.
Applications in Advanced Chemical Synthesis and Materials Science Non Clinical
Role as a Key Intermediate in Complex Organic Synthesis
The unique bifunctional nature of 3-Amino-5,6,7,8-tetrahydronaphthalene-2-thiol, possessing both a nucleophilic amino group and a reactive thiol group on a partially saturated naphthalene (B1677914) framework, positions it as a valuable intermediate in the synthesis of complex organic molecules. Its structural rigidity and the specific spatial arrangement of its functional groups offer pathways to novel molecular architectures.
Precursor for Advanced Naphthalene-Fused Heterocycles
The presence of vicinal amino and thiol functionalities on the tetrahydronaphthalene scaffold of this compound makes it an ideal precursor for the synthesis of a variety of naphthalene-fused heterocycles. These heterocycles are of significant interest due to their potential applications in medicinal chemistry and materials science.
The reaction of aminonitriles with aminothiols is a known route to forming thiol-containing peptides and nitrogen heterocycles. mdpi.com This suggests that this compound could react with suitable electrophiles to undergo cyclization, leading to the formation of novel heterocyclic systems. For instance, reaction with cyanogen (B1215507) bromide or a similar reagent could lead to the formation of a fused aminothiazole ring. Condensation with carboxylic acids or their derivatives could yield fused thiazole (B1198619) or thiophene (B33073) derivatives, depending on the reaction conditions and the second functional group on the condensing partner.
The general synthetic strategies for preparing fused heterocyclic systems often involve the reaction of a bifunctional starting material with a suitable coupling partner. In the case of this compound, the amino and thiol groups can react sequentially or in a concerted manner to build the heterocyclic ring. The tetrahydronaphthalene core provides a rigid template, influencing the stereochemistry and properties of the resulting fused heterocycle.
Table 1: Plausible Naphthalene-Fused Heterocycles from this compound
| Reactant | Plausible Heterocyclic Product | Reaction Type |
| Phosgene or Thiophosgene | Naphtho[2,3-d]thiazol-2-one or -thione | Cyclization |
| Aldehydes/Ketones | Dihydronaphtho[2,3-d]thiazoles | Condensation/Cyclization |
| α-Haloketones | Naphtho[2,3-b]thiophenes | Hantzsch Thiazole Synthesis analogue |
| Dicarbonyl Compounds | Naphtho-fused Diazepines or Diazocines | Condensation |
Building Block for Polycyclic Aromatic Hydrocarbons
One potential strategy could involve the conversion of the amino and thiol groups into functionalities that are amenable to cyclization reactions, such as the Friedel-Crafts reaction or other intramolecular electrophilic aromatic substitution reactions. For instance, the amino group could be diazotized and replaced with a halogen, which could then participate in a palladium-catalyzed cross-coupling reaction followed by intramolecular cyclization to form a new aromatic ring.
Alternatively, the thiol group could be used to construct a thiophene ring, which could then be desulfurized to afford a new carbocyclic ring fused to the naphthalene system. The synthesis of complex PAHs often relies on the strategic assembly of smaller aromatic units, and the functional handles on this compound provide opportunities for such synthetic manipulations.
Development of Functional Materials and Polymers
The dual functionality of this compound makes it an attractive monomer or cross-linking agent for the development of novel functional materials and polymers. The interplay between the amine and thiol groups allows for the application of various polymerization and material fabrication techniques.
Integration into Polymer Backbones and Networks via Thiol-Amine Chemistry
The presence of both a primary amine and a thiol group allows for the integration of this compound into polymer structures through various polymerization reactions. Thiol-ene "click" chemistry is a versatile and efficient method for polymer synthesis and modification. nih.govillinois.eduresearchgate.netnih.gov The thiol group of the title compound can readily participate in radical-mediated or base-catalyzed addition reactions with a variety of ene-containing monomers or polymers. nih.govillinois.eduresearchgate.netnih.gov
Furthermore, the amino group can be utilized in condensation polymerizations, such as the formation of polyamides or polyimides, by reacting with dicarboxylic acids or their derivatives. rsc.org The combination of these two reactive handles opens up possibilities for creating complex polymer architectures, including linear polymers, branched polymers, and cross-linked networks. For instance, this compound could be used as a monomer in a step-growth polymerization with a diacrylate to form a linear polymer via aza-Michael addition, with the thiol groups available for subsequent cross-linking through thiol-ene chemistry. The incorporation of the rigid tetrahydronaphthalene unit into the polymer backbone would be expected to influence the thermal and mechanical properties of the resulting material.
Table 2: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer/Reactant | Resulting Polymer Structure |
| Thiol-ene Polymerization | Di- or multi-functional 'ene' monomers | Cross-linked network |
| Polyamidation | Dicarboxylic acids or acyl chlorides | Linear or branched polyamide |
| Polyaddition | Diisocyanates | Poly(thiourea) |
| Epoxy curing | Diepoxides | Cross-linked epoxy resin |
Precursor for Metal Chalcogenide Materials via Amine-Thiol Solvent Systems
Amine-thiol solvent systems have been successfully employed in the synthesis of metal chalcogenide nanoparticles, such as cadmium sulfide (B99878) (CdS) and lead sulfide (PbS). rsc.orgchalcogen.roresearchgate.netresearchgate.netnih.govlu.senanografi.comtue.nlresearchgate.net These solvent systems can effectively dissolve metal precursors and act as a source of the chalcogen. The bifunctional nature of this compound, containing both an amine and a thiol group, makes it a promising candidate for use in such synthetic approaches.
In this context, this compound could serve multiple roles. The amine functionality can coordinate to metal ions, facilitating their dissolution and controlling the nucleation and growth of the nanoparticles. The thiol group can act as the sulfur source, decomposing upon heating to release sulfide ions that react with the metal ions to form the metal sulfide material. The tetrahydronaphthalene backbone provides a bulky, non-volatile solvent environment that can influence the size, shape, and crystallinity of the resulting nanoparticles. The use of a single molecule containing both the coordinating amine and the sulfur source could offer better control over the stoichiometry and reaction kinetics of the nanoparticle formation.
Formation of Functional Hydrogels and Nanomaterials (research applications, not medical devices)
The self-assembly of small molecules into ordered supramolecular structures is a powerful bottom-up approach for the fabrication of functional nanomaterials, including hydrogels. nih.govnih.govacs.orgnih.gov The presence of both hydrogen-bond donating (amine and thiol) and accepting (amine) groups in this compound, along with the hydrophobic tetrahydronaphthalene core, suggests the potential for this molecule to self-assemble into higher-order structures in aqueous or organic media.
The formation of hydrogels from self-assembling peptides is a well-established field, where intermolecular hydrogen bonding and hydrophobic interactions play a crucial role. nih.govnih.gov Similarly, the intermolecular interactions between molecules of this compound could lead to the formation of a three-dimensional network capable of entrapping solvent molecules, resulting in a hydrogel. The properties of such a hydrogel could be tuned by modifying the pH or temperature, which would affect the protonation state of the amino group and the strength of the hydrogen bonds.
In the realm of nanomaterials, the amino and thiol groups of this compound can be used to functionalize the surface of nanoparticles, imparting new properties and functionalities. rsc.orgnih.govmdpi.comnih.gov For example, the thiol group can strongly bind to the surface of gold or silver nanoparticles, while the amino group can be used for further chemical modification or to introduce a positive charge to the nanoparticle surface. This surface functionalization can improve the dispersibility of the nanoparticles in various solvents and provide sites for the attachment of other molecules, such as catalysts or imaging agents.
Ligand Design and Coordination Chemistry
The unique structural arrangement of an amino group and a thiol group on the tetrahydronaphthalene scaffold makes this compound a compelling candidate for ligand design in coordination chemistry. The presence of both a soft donor (thiol) and a borderline donor (amine) allows for versatile coordination behavior with a range of metal ions.
Synthesis of Metal-Thiolate and Metal-Amine Complexes
The synthesis of metal complexes with this compound can be achieved through several established methods for forming metal-thiolate and metal-amine bonds. The choice of synthetic route often depends on the metal ion, its oxidation state, and the desired final complex.
Common synthetic strategies include:
Salt Metathesis: This is a widely used method where a salt of the deprotonated ligand (thiolate) is reacted with a metal halide. The driving force for this reaction is typically the formation of a stable alkali metal halide precipitate.
Reaction with Metal Precursors: The neutral ligand can be directly reacted with a suitable metal precursor, such as a metal salt or a metal carbonyl compound. In this case, a base may be required to deprotonate the thiol group in situ, facilitating coordination.
Redox Reactions: In some instances, the thiol can act as a reducing agent for a higher-valent metal precursor, leading to the formation of a metal complex with the metal in a lower oxidation state.
The general reaction for the formation of a chelate complex with a divalent metal ion (M²⁺) can be represented as:
M²⁺ + 2(H₂N-R-SH) → M(H₂N-R-S)₂ + 2H⁺
Where R represents the 5,6,7,8-tetrahydronaphthalene-2,3-diyl moiety.
| Synthetic Method | General Reaction | Typical Metal Ions | Key Considerations |
|---|---|---|---|
| Salt Metathesis | MClₓ + x Na(SR-NH₂) → M(SR-NH₂)ₓ + x NaCl | Late transition metals (e.g., Cu(I), Ag(I), Au(I), Hg(II)) | Requires prior deprotonation of the thiol. |
| Direct Reaction (with base) | M(OAc)₂ + 2 H(SR-NH₂) + 2 B → M(SR-NH₂)₂ + 2 B·HOAc | Divalent transition metals (e.g., Ni(II), Pd(II), Pt(II), Zn(II)) | The choice of base is crucial to avoid side reactions. |
| Redox Reaction | Cu(II) + 2 H(SR-NH₂) → Cu(I)(SR-NH₂) + 1/2 (H₂N-RS-SR-NH₂) + 2H⁺ | Reducible metal ions (e.g., Cu(II), Fe(III)) | Can lead to the formation of disulfide byproducts. |
Evaluation of Coordination Modes and Stability
The presence of both a primary amine and a thiol group allows this compound to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion through the nitrogen and sulfur atoms. This chelation significantly enhances the thermodynamic stability of the resulting complexes compared to coordination with monodentate ligands, an observation known as the chelate effect.
The coordination modes can be influenced by several factors:
pH of the reaction medium: At low pH, the amino group will be protonated, potentially hindering its coordination. Conversely, at high pH, the thiol group will be deprotonated, favoring its coordination as a thiolate.
Nature of the metal ion: According to the Hard and Soft Acids and Bases (HSAB) principle, soft metal ions like Ag(I), Hg(II), and Pt(II) will have a strong affinity for the soft sulfur donor. Harder metal ions will interact more favorably with the borderline nitrogen donor.
Steric constraints: The geometry of the tetrahydronaphthalene backbone will influence the bite angle of the ligand and, consequently, the geometry of the resulting metal complex.
The stability of the formed metal complexes can be quantitatively assessed by determining their stability constants. Spectroscopic techniques such as UV-Vis and NMR spectroscopy, as well as potentiometric titrations, are commonly employed for this purpose. The stability is generally influenced by the charge and size of the metal ion, with smaller, more highly charged ions typically forming more stable complexes.
| Property | Description | Influencing Factors |
|---|---|---|
| Coordination Mode | Primarily as a bidentate N,S-donor ligand forming a five-membered chelate ring. Can also act as a bridging ligand. | pH, metal ion identity, solvent. |
| Chelate Effect | Enhanced stability due to the formation of a cyclic structure upon coordination. | Ring size (five-membered rings are generally very stable). |
| HSAB Principle | Soft metals will favor coordination to the soft thiol, while harder metals will have a greater affinity for the borderline amine. | Electronic properties of the metal ion. |
| Steric Hindrance | The bulky tetrahydronaphthalene framework can influence the number of ligands that can coordinate to a metal center. | Ligand-to-metal ratio, presence of other ligands. |
Chemical Biology Tools and Reagents (In Vitro Studies)
The dual functionality of this compound makes it a versatile platform for the development of chemical biology tools for in vitro applications. The distinct reactivity of the thiol and amino groups allows for orthogonal derivatization, enabling the attachment of different molecular entities to the same scaffold.
Derivatization for Protein Functionalization and Bioconjugation (e.g., protein labeling, peptide synthesis reagents)
The thiol group of this compound is a prime target for protein functionalization due to its high nucleophilicity and relatively low abundance in proteins compared to amino groups. This allows for site-specific modification of proteins, particularly at cysteine residues.
Common bioconjugation strategies involving the thiol group include:
Michael Addition: Reaction with maleimides or other α,β-unsaturated carbonyl compounds to form stable thioether bonds. This is one of the most widely used methods for thiol-specific bioconjugation.
Disulfide Exchange: Reaction with an activated disulfide to form a new, reversible disulfide bond. This approach is useful for applications where the release of the conjugated molecule is desired.
Alkylation: Reaction with haloacetyl derivatives (e.g., iodoacetamides) to form a stable thioether linkage.
The amino group provides a secondary site for derivatization. It can be acylated with activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates to attach reporter groups such as fluorophores, biotin, or other small molecules. This dual reactivity allows for the synthesis of bifunctional reagents for applications like fluorescence polarization assays or proximity ligation assays.
| Functional Group | Reaction Type | Reagent | Resulting Linkage | Application |
|---|---|---|---|---|
| Thiol (-SH) | Michael Addition | Maleimide | Thioether | Stable protein labeling |
| Thiol (-SH) | Disulfide Exchange | Pyridyl disulfide | Disulfide | Reversible conjugation |
| Amino (-NH₂) | Acylation | NHS-ester | Amide | Attachment of fluorophores/tags |
Probes for Mechanistic Chemical Studies (e.g., enzyme active site probes in vitro)
The reactivity of the thiol group makes this compound a potential starting point for the design of probes to study enzyme mechanisms, particularly those involving cysteine residues in their active sites. By attaching a reporter group (e.g., a fluorophore or a spin label) to the amino group, the molecule can be used to label the active site of an enzyme.
Such probes could be used to:
Identify and characterize active site cysteines: Covalent modification of an active site cysteine with the probe can lead to enzyme inhibition, confirming the role of the cysteine in catalysis.
Monitor conformational changes: Changes in the fluorescence of a probe attached to the active site can provide information about conformational changes in the enzyme upon substrate binding or catalysis.
Investigate enzyme kinetics: The reaction of the probe with the enzyme can be monitored over time to determine the rate of modification, providing insights into the accessibility and reactivity of the active site cysteine.
Furthermore, the tetrahydronaphthalene scaffold can be modified to incorporate moieties that mimic the natural substrate of an enzyme, thereby increasing the specificity of the probe. The development of such activity-based probes is a powerful tool for studying enzyme function and for the discovery of new enzyme inhibitors.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Future synthetic research should prioritize the development of efficient, environmentally benign, and economically viable methods for producing 3-Amino-5,6,7,8-tetrahydronaphthalene-2-thiol and its analogs.
Biocatalytic Approaches: A significant avenue for exploration is the use of enzymes to achieve stereoselective synthesis. Drawing parallels from the synthesis of related aminotetralins, imine reductases (IREDs) could be employed for the asymmetric reductive amination of a corresponding ketosulfide precursor. researchgate.netresearchgate.netnih.gov This biocatalytic method offers high enantioselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. frontiersin.org
Modern Cyclization Strategies: Advanced metal-catalyzed reactions offer another promising route. For instance, palladium-catalyzed cyclative C(sp³)–H/C(sp²)–H coupling reactions have been used to construct tetralin frameworks from free aliphatic acids using practical and inexpensive oxidants, offering a direct and atom-economical approach. semanticscholar.org
Table 1: Potential Sustainable Synthetic Strategies
| Strategy | Key Features | Potential Advantages |
| Enzymatic Reductive Amination | Use of imine reductases (IREDs) on a keto-sulfide precursor. researchgate.netresearchgate.netnih.gov | High enantioselectivity, mild reaction conditions, reduced environmental impact. frontiersin.org |
| Supercritical Fluid Technology | Employing supercritical hexane (B92381) for hydrogenation steps. mdpi.comresearchgate.net | Enhanced reaction rates, simplified separation, greener solvent system. |
| C-H/C-H Coupling | Palladium-catalyzed intramolecular cyclization of aliphatic acid precursors. semanticscholar.org | High atom economy, circumvents pre-functionalization of coupling partners. |
| Multi-Component Reactions | One-pot synthesis combining multiple starting materials. nih.gov | Increased efficiency, reduced waste, simplified procedures. |
Exploration of Catalytic Applications
The presence of both a soft thiol and a harder amine donor group makes this compound an attractive candidate for development as a novel ligand in asymmetric catalysis.
Chiral Ligand Design: The molecule's inherent chirality, once resolved or synthesized enantioselectively, can be exploited. The amino and thiol groups can act as a bidentate N,S-ligand, coordinating to transition metals like rhodium, palladium, or ruthenium. nih.gov Such complexes could be screened for efficacy in key organic transformations, including asymmetric hydrogenation, C-C cross-coupling, and allylic substitution. nih.govmdpi.com The development of non-symmetrical ligands is a growing area of interest, often leading to catalysts that outperform their symmetrical counterparts. nih.gov
Organocatalysis: The amino group also opens the door to organocatalysis. Derivatives of the primary amine could be explored as catalysts for reactions such as Michael additions or aldol (B89426) reactions, leveraging the tetralin backbone to create a specific chiral environment.
Advanced Studies on Supramolecular Assembly and Self-Healing Materials
The thiol functionality is a cornerstone for creating dynamic and responsive materials. Future research should intensively investigate the role of this compound in materials science.
Self-Healing Polymers: The reversible nature of the thiol-disulfide redox couple is fundamental to many self-healing systems. nih.gov This compound can be incorporated into polymer networks, where the thiol groups can undergo oxidation to form disulfide crosslinks. mdpi.com Upon damage, these disulfide bonds can be reversibly cleaved and reformed through thiol-disulfide exchange reactions, restoring the material's integrity. rsc.orgrsc.orgacs.org The rigid tetralin unit could impart enhanced thermal and mechanical stability to such materials.
Supramolecular Chemistry: Thiols can participate in weak but directional hydrogen bonds (S–H···X) and thiol-aromatic (S–H/π) interactions, which are crucial for molecular recognition and the self-assembly of complex architectures. nih.govnih.govacs.org Studies using techniques like X-ray crystallography and computational modeling could elucidate how this compound molecules organize in the solid state and in solution, potentially forming novel supramolecular structures. nih.gov The interaction between the thiol group and aromatic rings is driven by favorable π → σ* orbital interactions, providing a basis for designing ordered materials. acs.org
Deeper Understanding of Complex Reaction Mechanisms
A fundamental understanding of the reaction mechanisms involving this compound is essential for optimizing its applications.
Thiol-Disulfide Exchange: While the thiol-disulfide exchange is a known process, the specific kinetics and pH-dependence for this molecule should be investigated. rsc.orgrsc.org Stress relaxation experiments on polymers incorporating this unit could quantify the network rearrangement dynamics. rsc.org
Nucleophilic Aromatic Substitution (SNAr): The reactivity of the thiol group as a nucleophile in SNAr reactions should be explored. Kinetic studies could determine whether the mechanism is a concerted or stepwise process, providing insights into its reactivity patterns compared to other biothiols. frontiersin.org
Oxidation and Nitrosation: The mechanism of oxidation from thiol to disulfide and potentially to sulfonic acid with stronger oxidants warrants detailed study. researchgate.net Additionally, the kinetics of S-nitrosation, a biologically relevant reaction, could be explored, as such reactions are often encounter-controlled and catalyzed by acid. rsc.org
Investigation into its Environmental Fate and Degradation Pathways (from a chemical research perspective)
From a chemical research standpoint, understanding the stability and transformation of this compound is crucial for any potential application.
Photodegradation: Aromatic thiols can act as photoinitiators and are susceptible to photodegradation. documentsdelivered.com Future studies could investigate the compound's stability under UV or visible light irradiation, particularly in the presence of photocatalysts like TiO₂. nih.govthaiscience.infonih.gov Identifying the degradation products would be essential to understanding its environmental persistence and transformation pathways. Research on related aromatic compounds shows that photocatalysis can lead to complete mineralization under ideal conditions. thaiscience.info
Oxidative Degradation: The thiol group is susceptible to oxidation. Research should focus on identifying the products formed under various oxidative conditions (e.g., exposure to air, chemical oxidants). This would help predict how the molecule might transform in an oxygen-rich environment. The interaction between the amino and thiol groups during these processes would be a key area of investigation.
Design and Synthesis of Structurally Diverse Derivatives with Enhanced Research Utility
Systematic structural modification of the parent molecule will be a critical step in unlocking its full potential and tailoring its properties for specific research applications.
Amino Group Modification: The primary amine can be readily derivatized into secondary or tertiary amines, amides, or sulfonamides. nih.gov These modifications would alter the compound's coordination properties as a ligand, its basicity, and its hydrogen bonding capabilities.
Thiol Group Modification: The thiol group is highly versatile and can be converted into thioethers, disulfides, or thioesters. researchgate.net Thioether derivatives could be used to create new polymeric materials or ligands with different electronic properties. researchgate.net Post-polymerization modification of materials containing pendant thiol groups is a powerful strategy for tailoring surface chemistry and function. nih.govnih.gov
Ring Substitution: Introducing substituents (e.g., hydroxyl, alkyl, or halogen groups) onto the aromatic or aliphatic rings of the tetralin scaffold could fine-tune the molecule's steric and electronic properties. nih.govnih.govacs.orgnih.gov This approach has been used extensively in medicinal chemistry to modulate the biological activity of aminotetralin derivatives and could be applied here to optimize performance in catalysis or materials science. nih.gov
Table 2: Proposed Derivatives and Their Potential Research Applications
| Modification Site | Derivative Type | Potential Application | Rationale |
| Amino Group | N-Aryl or N-Alkyl Amines | Asymmetric Catalysis | Modifies steric bulk and electronic properties of metal-ligand complexes. nih.gov |
| Thiol Group | Thioethers | Functional Materials | Creates stable linkages for polymers or for attachment to surfaces. researchgate.net |
| Thiol Group | Disulfides | Self-Healing Materials | Forms reversible covalent crosslinks in polymer networks. nih.gov |
| Aromatic Ring | Hydroxylated Derivatives | Catalysis/Coordination Chemistry | Alters electronic properties and introduces new hydrogen bonding sites. nih.gov |
| Aliphatic Ring | Alkyl-Substituted Derivatives | Supramolecular Chemistry | Introduces steric hindrance to control molecular packing and assembly. |
Q & A
Q. What are the common synthetic routes for 3-Amino-5,6,7,8-tetrahydronaphthalene-2-thiol, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of tetralin derivatives followed by functionalization of the thiol and amine groups. Key steps include:
- Cyclization : Starting from substituted naphthalene precursors, cyclization under acidic or basic conditions forms the tetrahydronaphthalene core.
- Thiol introduction : Reagents like phosphorus pentasulfide (P₂S₅) or thiourea are used to introduce the thiol group at position 2.
- Amination : Reductive amination or nucleophilic substitution (e.g., using ammonia or alkylamines) introduces the amino group at position 3 .
Critical factors : Temperature (optimal range: 80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., palladium for reductive steps) significantly impact yield. For example, using anhydrous conditions improves thiol stability by minimizing oxidation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the tetrahydronaphthalene structure and substituent positions. The thiol proton (SH) appears as a broad singlet at δ 1.5–2.5 ppm, while the amine proton (NH₂) resonates at δ 2.8–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected m/z ~191.3 for C₁₀H₁₃NS) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and confirms bond angles in crystalline forms .
- FT-IR : Identifies functional groups (S-H stretch: ~2550 cm⁻¹; N-H bend: ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DoE)?
A factorial design approach (e.g., 2³ full factorial) evaluates variables:
- Factors : Temperature (X₁), catalyst concentration (X₂), reaction time (X₃).
- Response variables : Yield (%) and purity (HPLC area %).
Methodology :
Conduct preliminary screening to identify critical factors.
Use response surface methodology (RSM) to model interactions. For example, a central composite design (CCD) revealed that increasing temperature from 80°C to 100°C improved yield by 15% but required tighter control of catalyst loading to avoid byproducts .
Validate optimized conditions with triplicate runs (e.g., 98% yield at X₁=95°C, X₂=5 mol%, X₃=12 h) .
Q. What strategies address contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
- Assay conditions : Variations in buffer pH (e.g., phosphate vs. Tris) or ionic strength can alter binding affinity.
- Compound purity : Impurities >2% (e.g., oxidized thiols) skew results. Use HPLC with UV detection (λ=254 nm) to ensure purity >98% .
- Cell line variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) and validate with orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Simulate interactions with target proteins (e.g., HIV-1 protease). The thiol group forms hydrogen bonds with catalytic aspartate residues (binding energy: −9.2 kcal/mol) .
- QSAR modeling : Use descriptors like logP and polar surface area to predict membrane permeability. Derivatives with logP ~2.5 show optimal blood-brain barrier penetration .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Modifications at position 3 (e.g., bulkier substituents) reduce conformational flexibility, improving binding .
Q. What are the stability challenges for this compound, and how can degradation be mitigated?
- Oxidation : The thiol group oxidizes to disulfides in air. Solutions:
- Store under inert gas (N₂/Ar) at −20°C.
- Add antioxidants (e.g., 1% BHT) to stock solutions .
- pH sensitivity : Degrades rapidly in acidic conditions (t₁/₂ <24 h at pH 3). Use neutral buffers (pH 6.5–7.5) for in vitro studies .
- Analytical monitoring : Track degradation via LC-MS. A C18 column with 0.1% formic acid in mobile phase resolves thiol and disulfide peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
